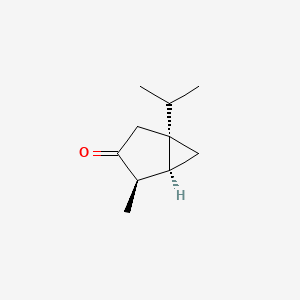
(-)-beta-Thujone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-beta-thujone is a beta-thujone. It is an enantiomer of a (+)-beta-thujone.
(-)-beta-Thujone, also known as L-isothujone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-beta-thujone is considered to be an isoprenoid lipid molecule (-)-beta-Thujone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-beta-thujone is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Aphid Behavioral Modification : (-)-beta-Thujone and its derivatives, like lactam, oxime, and lactone, have been found to modify the probing behavior of the peach potato aphid, Myzus persicae. These compounds change aphid behavior, reducing their settling and affecting the phloem-feeding phase. The most effective was the lactam modification of (-)-beta-Thujone, which showed durable deterrent effects, suggesting potential use in pest management strategies (Wróblewska-Kurdyk et al., 2019).
Cancer Research : (-)-beta-Thujone has shown promising results in cancer research. In human placental choriocarcinoma cells, it induced apoptosis through a caspase-dependent intrinsic apoptotic pathway and caused mitochondrial depolarization, calcium overload, and metabolic alterations. This suggests its potential as a novel, natural pharmacological compound for treating choriocarcinoma (Lee, Park, Lim, & Song, 2020). Additionally, α,β‐thujone has demonstrated therapeutic potential in human ovarian cancer, affecting multiple intracellular stress-associated metabolic reprogramming and apoptotic pathways (Lee, Park, Lim, & Song, 2020).
Antibacterial Activity : The essential oil of Artemisia adamsii, which contains (-)-beta-Thujone, showed antibacterial activity against human pathogenic bacteria like Staphylococcus aureus. This suggests its potential use in developing antibacterial agents (Horváth, Ács, & Kocsis, 2013).
Metabolic Effects : (-)-beta-Thujone has been studied for its metabolic effects. It was found to improve glucose homeostasis in streptozotocin-induced diabetic rats through activation of the Akt/GSK-3β signaling pathway, suggesting potential benefits in managing diabetes (Alkhateeb, 2015). Furthermore, it has been shown to rescue palmitate-induced insulin resistance in skeletal muscle, indicating its potential use in treating insulin resistance (Alkhateeb & Bonen, 2010).
Immunomodulatory Effects : Thujone has been found to enhance the proliferation and killing ability of CD3AK cells, which are immune cells involved in cancer cell destruction. This suggests its potential application in immunotherapy (Zhou et al., 2016).
properties
CAS RN |
33766-30-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m1/s1 |
InChI Key |
USMNOWBWPHYOEA-KHQFGBGNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |
SMILES |
CC1C2CC2(CC1=O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C |
Other CAS RN |
33766-30-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



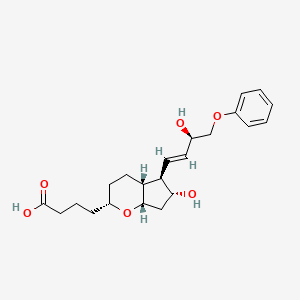
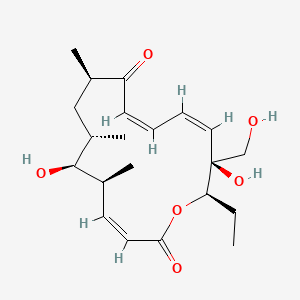



![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)


![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)
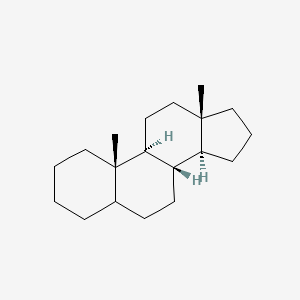

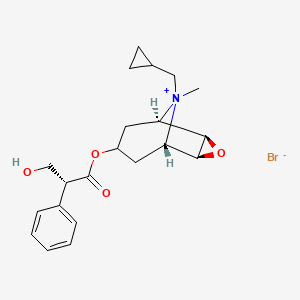
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)